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Trial
Feature

CARISA [1] [2] ERICA [3] [4] MARISA [5]

Full Trial
Name

Combination Assessment

of Ranolazine In Stable
Angina

Efficacy of Ranolazine in

Chronic Angina

Monotherapy

Assessment of
Ranolazine In Stable

Angina

Primary
Objective

Study ranolazine as add-on

therapy to prolong exercise
tolerance in patients on

other antianginals [1]

Determine if ranolazine

reduces angina in patients
with persisting symptoms on

maximum-dose amlodipine
[3]

Determine dose-

response of ranolazine
monotherapy on

exercise duration [5]

Study
Design

Randomized, double-blind,
placebo-controlled, parallel-

group [1]

Randomized, double-blind,
placebo-controlled [3]

Randomized, double-
blind, placebo-controlled,

4-period crossover [5]

Patient
Population

823 patients with chronic

angina & CAD on
background atenolol,

amlodipine, or diltiazem [1]

565 patients with CAD &

chronic angina despite
maximum-dose amlodipine

(10 mg/day) [3] [4]

191 patients with chronic

angina after withdrawal
of other antianginal

medications [5]
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Trial
Feature

CARISA [1] [2] ERICA [3] [4] MARISA [5]

Treatment
Arms

Placebo, Ranolazine 750

mg BID, or Ranolazine
1000 mg BID [1]

Placebo or Ranolazine 1000

mg BID [3]

Placebo, Ranolazine 500

mg BID, 1000 mg BID, or
1500 mg BID (each for 1

week) [5]

Treatment
Duration

12 weeks [1] 6 weeks [3] 1 week for each

treatment period [5]

| Key Efficacy Results | · Exercise Duration (trough): +115.8s (1000mg) vs +91.7s (placebo); p=0.03 [1] ·

Angina Frequency: Reduced by ~1 attack/week vs placebo; p<0.01 [1] | · Angina Frequency

(episodes/wk): 2.88 (ranolazine) vs 3.31 (placebo); p=0.028 [3] [4] · Nitroglycerin Use (tabs/wk): 2.03

(ranolazine) vs 2.68 (placebo); p=0.014 [3] | · Exercise Duration (trough): Increased vs placebo by 94s

(500mg), 103s (1000mg), 116s (1500mg); all p<0.005 [5] · Clear dose-response relationship demonstrated

[5] | | Key Safety Observations | Dose-related QTc prolongation (mean 3-12 ms); no torsade de pointes [1] |

Well tolerated; most frequent adverse event was constipation (8.9% vs 1.8% placebo) [4] | Negligible effects

on heart rate and blood pressure [5] |

Detailed Experimental Protocols

The trials employed rigorous methodologies to assess antianginal efficacy.

CARISA Trial Protocol [1] [2]

Patient Selection: Adults with symptomatic chronic angina for ≥3 months and documented coronary

artery disease. All patients were receiving one of three concomitant medications: atenolol (50
mg/day), diltiazem CD (180 mg/day), or amlodipine (5 mg/day). Other antianginal drugs were

withdrawn.
Exercise Testing: Treadmill exercise tests were performed 12 hours (trough) and 4 hours (peak)

after dosing at baseline, 2 weeks, 6 weeks (trough only), and 12 weeks. A modified Bruce protocol
with 2-3 minute warm-up stages was used.

Endpoint Assessment: The primary endpoint was the change in symptom-limited treadmill exercise
duration at trough. Secondary endpoints included time to onset of angina, time to ≥1mm ST-segment

depression, weekly angina attacks, and nitroglycerin consumption.
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ERICA Trial Protocol [3] [4]

Patient Selection: Patients with stable coronary disease and ≥3 anginal attacks per week despite
treatment with the maximum recommended dose of amlodipine (10 mg/day).

Endpoint Assessment: The primary endpoint was the average frequency of self-reported angina
episodes per week during the 6-week double-blind treatment phase. Secondary endpoints included

weekly nitroglycerin consumption and scores from the Seattle Angina Questionnaire (SAQ).

MARISA Trial Protocol [5]

Patient Selection: Patients with chronic angina who had their other antianginal medications

discontinued.
Study Design: A double-blind, four-period crossover study. Each patient received each of the three

ranolazine doses and placebo, administered twice daily for one week, in a randomized order.
Exercise Testing: Exercise testing was performed at the end of each one-week treatment period,

during both trough and peak ranolazine plasma concentrations.

Mechanism of Action: Signaling Pathways

Ranolazine has a unique metabolic mechanism of action compared to traditional antianginals, which is

illustrated below.
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Ischemia

Increased Late Na⁺ Current

Intracellular Ca²⁺ Overload

Impaired Diastolic Relaxation

↑ Myocardial O₂ Demand

Angina

Ranolazine
 Inhibits

Click to download full resolution via product page

The cellular pathway demonstrates that ranolazine inhibits the late sodium current (Late I~Na~). During

myocardial ischemia, this current is elevated, leading to a cascade of events including sodium and calcium

overload inside the cell. This impairs diastolic relaxation, increases wall tension, and ultimately raises the

heart's oxygen demand, provoking angina [6]. By selectively inhibiting the late sodium current, ranolazine

breaks this cycle, reducing calcium overload and improving diastolic function without significantly affecting

heart rate or blood pressure [1] [5] [6].

Key Conclusions for Drug Development
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Novel Mechanism: Ranolazine represents a distinct class of antianginal therapy that acts via

metabolic modulation and late sodium current inhibition, offering a therapeutic option for patients who
do not respond adequately to or cannot tolerate hemodynamically-focused agents [1] [6].

Dual Benefit Profile: Clinical data confirms that ranolazine provides significant benefits in both
objective measures (exercise tolerance) and subjective patient outcomes (angina frequency and

quality of life) [1] [3] [2].
Consistent Safety Profile: Across all three trials, ranolazine was generally well tolerated. The most

noted safety observation was a small, dose-related increase in the QTc interval, which was not
associated with torsade de pointes in these studies [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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